REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].BrC1C=CC=CC=1.[C:12]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][C:13]1=[CH2:14].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:23][CH:22]=1>>[Cl:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[CH:32]=[CH:31][C:30]([C:16](=[O:17])[CH2:15][C:13](=[CH2:14])[C:12]([OH:18])=[O:19])=[CH:29][CH:28]=2)=[CH:25][CH:26]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C1(C(=C)CC(=O)O1)=O
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 0° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in portions in the course of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid reaction product
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed twice with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
After recrystallization from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the product is dried at room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(CC(C(=O)O)=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |